Cas no 476629-87-5 (5-cyclopentyl-1H-pyrazole)
5-cyclopentyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-1H-Pyrazole
- 5-cyclopentyl-1H-pyrazole
- DTXSID201312476
- E82726
- BUA62987
- 476629-87-5
- Z993955314
- CS-0369196
- 1H-Pyrazole, 3-cyclopentyl-
- SCHEMBL17571909
- SCHEMBL644676
- AKOS011926594
- DA-23693
- EN300-3218596
- DTXCID401742269
- 838-645-2
-
- MDL: MFCD16620534
- Inchi: 1S/C8H12N2/c1-2-4-7(3-1)8-5-6-9-10-8/h5-7H,1-4H2,(H,9,10)
- InChI Key: DTJJREHRTQMDJV-UHFFFAOYSA-N
- SMILES: N1C(=CC=N1)C1CCCC1
Computed Properties
- Exact Mass: 136.100048391g/mol
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
5-cyclopentyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3218596-1g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95% | 1g |
$371.0 | 2023-09-04 | |
| Enamine | EN300-3218596-5g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95% | 5g |
$1075.0 | 2023-09-04 | |
| Enamine | EN300-3218596-10g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95% | 10g |
$1593.0 | 2023-09-04 | |
| Enamine | EN300-3218596-0.05g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-3218596-0.1g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 0.1g |
$98.0 | 2025-03-19 | |
| Enamine | EN300-3218596-0.25g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
| Enamine | EN300-3218596-0.5g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
| Enamine | EN300-3218596-1.0g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
| Enamine | EN300-3218596-2.5g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 2.5g |
$726.0 | 2025-03-19 | |
| Enamine | EN300-3218596-5.0g |
5-cyclopentyl-1H-pyrazole |
476629-87-5 | 95.0% | 5.0g |
$1075.0 | 2025-03-19 |
5-cyclopentyl-1H-pyrazole Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-cyclopentyl-1H-pyrazole
Recent Advances in the Study of 5-Cyclopentyl-1H-Pyrazole (CAS: 476629-87-5) in Chemical Biology and Pharmaceutical Research
The compound 5-cyclopentyl-1H-pyrazole (CAS: 476629-87-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 5-cyclopentyl-1H-pyrazole as a key scaffold in the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that modifications to the pyrazole ring, particularly the cyclopentyl substitution at the 5-position, can significantly enhance the compound's selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-cyclopentyl-1H-pyrazole derivatives with improved inhibitory activity against JAK2 kinases, which are implicated in myeloproliferative neoplasms.
In addition to its kinase inhibitory properties, 5-cyclopentyl-1H-pyrazole has shown promise as a building block for the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy against drug-resistant bacterial strains. The researchers synthesized several analogs and found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells. These findings suggest that 5-cyclopentyl-1H-pyrazole could serve as a valuable lead compound for addressing the growing challenge of antibiotic resistance.
The pharmacokinetic profile of 5-cyclopentyl-1H-pyrazole has also been a subject of investigation. A 2024 preclinical study evaluated the compound's metabolic stability, bioavailability, and tissue distribution in rodent models. The results indicated favorable pharmacokinetic properties, including good oral absorption and moderate plasma half-life, making it a promising candidate for further drug development. However, the study also noted the need for structural optimization to reduce hepatic clearance and improve overall drug-like properties.
Beyond its direct therapeutic applications, 5-cyclopentyl-1H-pyrazole has been utilized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Recent advances in synthetic methodologies have enabled the efficient preparation of this scaffold with high yield and purity. For example, a novel one-pot synthesis approach was reported in Organic Letters, which significantly reduced the number of steps required to produce 5-cyclopentyl-1H-pyrazole derivatives while maintaining excellent stereochemical control.
Looking ahead, researchers are exploring the potential of 5-cyclopentyl-1H-pyrazole in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary studies suggest that the compound's unique structural features may allow for the development of proteolysis-targeting chimeras (PROTACs) that selectively degrade disease-causing proteins. Additionally, the incorporation of electrophilic warheads into the pyrazole core could enable the creation of covalent inhibitors with prolonged target engagement.
In conclusion, 5-cyclopentyl-1H-pyrazole (CAS: 476629-87-5) represents a multifaceted compound with significant potential in drug discovery and development. Its diverse biological activities, coupled with recent advances in synthetic accessibility, position it as a valuable tool for medicinal chemists. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and expanding its applications to new therapeutic areas. The continued investigation of this scaffold is likely to yield important insights and novel therapeutic candidates in the coming years.
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